molecular formula C9H11F4N3O3S B2470990 4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride CAS No. 2411243-33-7

4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2470990
CAS No.: 2411243-33-7
M. Wt: 317.26
InChI Key: XJMZHUCZCWOSAQ-UHFFFAOYSA-N
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Description

4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride is a compound that features a trifluoromethyl group, an oxazole ring, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the molecule. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The piperazine moiety can interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules and piperazine derivatives, such as:

Uniqueness

4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride is unique due to its combination of a trifluoromethyl group, an oxazole ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F4N3O3S/c10-9(11,12)8-7(14-6-19-8)5-15-1-3-16(4-2-15)20(13,17)18/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMZHUCZCWOSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(OC=N2)C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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